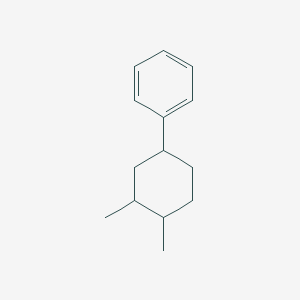
(3,4-Dimethylcyclohexyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethylcyclohexyl)benzene is an organic compound that features a benzene ring substituted with a cyclohexane ring bearing two methyl groups at the 3 and 4 positions. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylcyclohexyl)benzene typically involves the alkylation of benzene with a suitable cyclohexane derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective methylation. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (3,4-Dimethylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the benzene ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common. For instance, nitration with concentrated nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) yields nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄
Reduction: H₂ gas with a palladium or platinum catalyst
Substitution: HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination
Major Products:
Oxidation: Carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Nitro, bromo, and sulfonic acid derivatives
科学研究应用
(3,4-Dimethylcyclohexyl)benzene finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (3,4-Dimethylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the cyclohexane ring provides steric effects that influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
相似化合物的比较
Toluene: A benzene ring with a single methyl group.
Xylene: Benzene ring with two methyl groups at different positions (ortho, meta, or para).
Ethylbenzene: Benzene ring with an ethyl group.
Uniqueness: (3,4-Dimethylcyclohexyl)benzene is unique due to the presence of both a cyclohexane ring and two methyl groups, which confer distinct chemical and physical properties. The combination of aromatic and aliphatic characteristics makes it versatile for various applications, distinguishing it from simpler aromatic hydrocarbons like toluene and xylene.
属性
CAS 编号 |
136986-52-2 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
(3,4-dimethylcyclohexyl)benzene |
InChI |
InChI=1S/C14H20/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 |
InChI 键 |
PISLIQWUDONWNA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


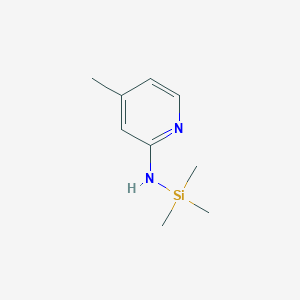
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
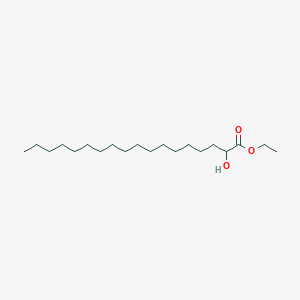
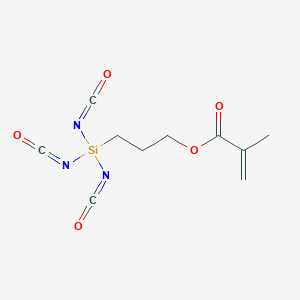
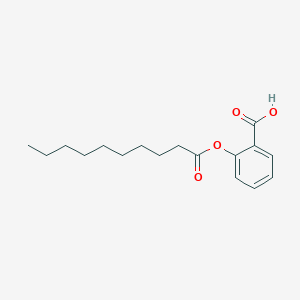
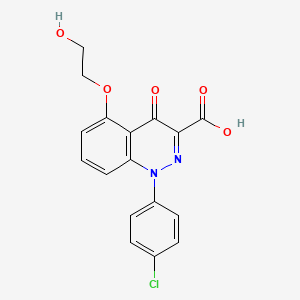
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
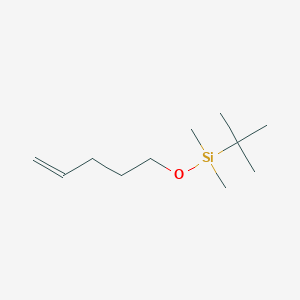
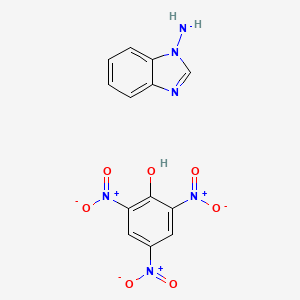
![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)
![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)
![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
